molecular formula C8H5ClF2 B14426633 1-Chloro-3-(2,2-difluoroethenyl)benzene CAS No. 84750-91-4

1-Chloro-3-(2,2-difluoroethenyl)benzene

Cat. No.: B14426633
CAS No.: 84750-91-4
M. Wt: 174.57 g/mol
InChI Key: NDUJPBZFVDVMCN-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,2-difluoroethenyl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a 2,2-difluoroethenyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(2,2-difluoroethenyl)benzene typically involves the introduction of the 2,2-difluoroethenyl group onto a chlorobenzene derivative. One common method is through a halogen exchange reaction, where a precursor compound such as 1-chloro-3-iodobenzene is reacted with a difluoroethenylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2,2-difluoroethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.

    Addition Reactions: The 2,2-difluoroethenyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon bonds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.

    Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used, often in the presence of a catalyst like aluminum chloride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution Reactions: Phenolic derivatives.

    Addition Reactions: Halogenated or hydrogenated derivatives.

    Oxidation Reactions: Hydroxylated or carbonylated derivatives.

Scientific Research Applications

1-Chloro-3-(2,2-difluoroethenyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,2-difluoroethenyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The 2,2-difluoroethenyl group can participate in electrophilic or nucleophilic interactions, while the chlorine atom can undergo substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,3-difluorobenzene: Similar in structure but with different substitution patterns.

    1-Chloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoroethenyl group.

    1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: Features a trifluoroethyl group instead of a difluoroethenyl group.

Uniqueness

1-Chloro-3-(2,2-difluoroethenyl)benzene is unique due to the presence of the 2,2-difluoroethenyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

84750-91-4

Molecular Formula

C8H5ClF2

Molecular Weight

174.57 g/mol

IUPAC Name

1-chloro-3-(2,2-difluoroethenyl)benzene

InChI

InChI=1S/C8H5ClF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H

InChI Key

NDUJPBZFVDVMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(F)F

Origin of Product

United States

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